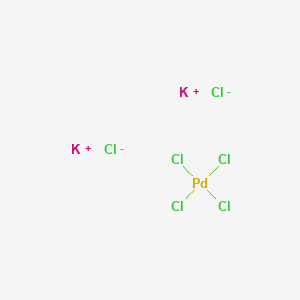

Potassium hexachloropalladate(IV)

Beschreibung

Potassium hexachloropalladate(IV) (K₂PdCl₆, CAS 16919-73-6) is a Pd(IV) coordination complex widely used in catalysis, nanomaterials synthesis, and water treatment. It appears as a red crystalline powder with a molecular weight of 397.33 g/mol and a density of 2.738 g/mL at 25°C. The compound is sparingly soluble in cold water but slowly dissolves in hot water, decomposing at 175°C in air to release chlorine gas . Its primary applications include serving as a precursor for bimetallic catalysts (e.g., Pd/Fe nanoparticles) and in advanced oxidation processes .

Eigenschaften

IUPAC Name |

dipotassium;hexachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDRXJBJMMJUSV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hexachloropalladate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16919-73-6 | |

| Record name | Dipotassium hexachloropalladate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium hexachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The aqua regia method leverages the oxidative power of nitric acid (HNO₃) in a hydrochloric acid (HCl) medium to convert K₂[PdCl₄] into K₂[PdCl₆]. The reaction proceeds via the oxidation of palladium(II) to palladium(IV), with nitric acid acting as the primary oxidizing agent. The stoichiometric equation is:

Nitric acid oxidizes Pd(II) to Pd(IV), while HCl provides chloride ions for complexation. Nitrogen monoxide (NO) evolves as a gaseous byproduct, necessitating ventilation or gas trapping systems.

Experimental Procedure and Conditions

In practice, K₂[PdCl₄] is dissolved in aqua regia (a 3:1 v/v mixture of HCl and HNO₃) at room temperature. The exothermic reaction requires cooling to prevent thermal decomposition of the product. The solution transitions from reddish-brown to deep red, indicating Pd(IV) complex formation. After 2–3 hours, the mixture is evaporated to near dryness, and the product is crystallized by cooling. The poorly water-soluble K₂[PdCl₆] precipitates as cubic red-brown crystals, which are filtered and washed with cold water.

Yield and Product Characteristics

This method typically achieves yields exceeding 85%, with purity dependent on residual nitrate removal. X-ray diffraction confirms the cubic crystal structure (space group Fm-3m), while elemental analysis verifies the K:Pd:Cl ratio. The compound’s low solubility in water (~2.5 g/100 mL at 25°C) facilitates isolation but complicates recrystallization.

Chlorination of Potassium Tetrachloropalladate(II)

Reaction Equation and Reagents

Chlorine gas (Cl₂) serves as a cleaner oxidizer in this method, bypassing nitrate byproducts. The reaction occurs in a KCl solution to maintain potassium ion concentration:

Cl₂ oxidizes Pd(II) to Pd(IV), with no secondary products beyond unreacted chlorine. This pathway is preferred for high-purity applications, such as pharmaceutical intermediates.

Methodology and Optimization

A suspension of K₂[PdCl₄] in saturated KCl is stirred while Cl₂ gas is bubbled through at 40–50°C. The reaction completes within 4–6 hours, monitored by color change from orange-red to deep red. Excess Cl₂ is neutralized with sodium thiosulfate before filtration. The product is dried under vacuum to avoid thermal decomposition.

Advantages Over Aqua Regia Method

This method eliminates nitrate contamination, making it suitable for sensitive applications like electrocatalysis. However, Cl₂’s toxicity requires stringent safety measures, including fume hoods and gas detectors. Scalability is limited by gas handling infrastructure.

Comparative Analysis of Synthesis Pathways

| Parameter | Aqua Regia Method | Chlorination Method |

|---|---|---|

| Oxidizing Agent | HNO₃ | Cl₂ |

| Byproducts | NO, H₂O | None |

| Yield | 85–90% | 75–80% |

| Purity | Moderate (nitrate residues) | High (no residues) |

| Safety Concerns | Toxic NO emissions | Cl₂ toxicity, corrosion |

| Industrial Scalability | High | Moderate |

Applications in Research and Industry

The compound’s role in photocatalysis (e.g., hydrogen generation) and nanoparticle synthesis underscores the need for high-purity preparation methods. In pharmaceuticals, it facilitates cross-coupling reactions for anticancer drug development .

Wissenschaftliche Forschungsanwendungen

Catalysis

Overview:

Potassium hexachloropalladate(IV) is widely used as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions, particularly in the formation of carbon-carbon bonds.

Key Applications:

- Cross-Coupling Reactions: It is instrumental in Suzuki and Heck reactions, which are vital for synthesizing pharmaceuticals and agrochemicals.

- Hydrogenation Reactions: The compound acts as a catalyst for hydrogenation processes, converting unsaturated compounds into saturated ones.

Case Study:

A study demonstrated the efficacy of potassium hexachloropalladate(IV) in catalyzing the Suzuki coupling of aryl halides with boronic acids, achieving high yields and selectivity under mild conditions .

Electrochemistry

Overview:

In electrochemical applications, potassium hexachloropalladate(IV) serves as an important precursor for palladium-based electrodes.

Key Applications:

- Electrode Fabrication: It is used to create palladium electrodes for sensors and fuel cells.

- Electrocatalysis: The compound enhances the electrocatalytic activity for reactions such as oxygen reduction and hydrogen evolution.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Electrode Potential | Variable (depends on substrate) |

| Stability | Stable under ambient conditions |

Material Science

Overview:

Potassium hexachloropalladate(IV) is utilized in the development of advanced materials, particularly in nanotechnology and thin-film deposition.

Key Applications:

- Nanoparticle Synthesis: It is a precursor for synthesizing palladium nanoparticles, which have applications in catalysis and electronics.

- Thin Films: Used in the deposition of palladium thin films for electronic devices.

Case Study:

Research indicated that palladium nanoparticles synthesized from potassium hexachloropalladate(IV) exhibited excellent catalytic properties for various organic transformations, highlighting its potential in green chemistry .

Pharmaceutical Intermediates

Overview:

The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

Key Applications:

- Drug Synthesis: Potassium hexachloropalladate(IV) is involved in reactions that lead to the formation of complex organic molecules used in drug formulations.

Data Table: Pharmaceutical Applications

| Application | Example Drug |

|---|---|

| Anticancer Agents | Cisplatin |

| Antibiotics | Various β-lactams |

Environmental Applications

Overview:

The compound has potential uses in environmental remediation processes.

Key Applications:

- Heavy Metal Removal: It can be employed to remove heavy metals from wastewater through precipitation methods.

Case Study:

A comparative study showed that potassium hexachloropalladate(IV) effectively precipitated palladium from contaminated solutions, demonstrating its utility in environmental cleanup .

Wirkmechanismus

The mechanism by which potassium hexachloropalladate(IV) exerts its effects involves the coordination of palladium with various ligands. In catalytic processes, palladium acts as a central metal that facilitates the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and ligands used.

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Differences

Key palladium chloride compounds are compared below:

| Compound | CAS Number | Molecular Formula | Oxidation State | Pd Content | Appearance |

|---|---|---|---|---|---|

| Potassium hexachloropalladate(IV) | 16919-73-6 | K₂PdCl₆ | Pd(IV) | 27.0% | Red powder |

| Ammonium hexachloropalladate(IV) | 19168-23-1 | (NH₄)₂PdCl₆ | Pd(IV) | 30.0% | Reddish-brown powder |

| Potassium tetrachloropalladate(II) | 10025-98-6 | K₂PdCl₄ | Pd(II) | 32.6% | Brown crystalline |

| Sodium hexachloropalladate(IV) | 53823-60-2 | Na₂PdCl₆ | Pd(IV) | – | Not reported |

Notes:

- Pd Content: Ammonium hexachloropalladate(IV) has a higher Pd content (30.0%) compared to the potassium analogue (27.0%), making it more economical for Pd recovery .

- Oxidation State: Pd(IV) compounds (e.g., K₂PdCl₆) are less common than Pd(II) derivatives (e.g., K₂PdCl₄) and exhibit stronger oxidative properties, influencing their stability and reactivity .

Physical and Solubility Properties

Key Findings:

- Thermal Stability: K₂PdCl₆ decomposes at lower temperatures (175°C) than Pd(II) compounds, limiting its use in high-temperature applications .

Biologische Aktivität

Potassium hexachloropalladate(IV) (K₂[PdCl₆]) is a palladium compound that has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Potassium hexachloropalladate(IV) is characterized by its hexachloro coordination around a palladium center. Its chemical formula is K₂[PdCl₆], with a molecular weight of approximately 338.43 g/mol. The compound is soluble in water and has been utilized in various chemical syntheses and catalysis processes.

Biological Activity Overview

The biological activity of potassium hexachloropalladate(IV) can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that K₂[PdCl₆] exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is often compared to traditional antibiotics.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cell lines, suggesting potential applications in cancer therapy.

- Immunomodulatory Effects : There is evidence that K₂[PdCl₆] can influence immune responses, particularly in cytokine production.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of potassium hexachloropalladate(IV). For instance, a study evaluated its effectiveness against multiple bacterial strains, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 3.28 μg/mL |

| Staphylococcus aureus | 9.06 μg/mL |

| Pseudomonas aeruginosa | 5.2 μg/mL |

These findings suggest that K₂[PdCl₆] has a potent inhibitory effect on bacterial growth, potentially serving as an alternative to conventional antibiotics in treating resistant strains .

Cytotoxicity Studies

The cytotoxic effects of potassium hexachloropalladate(IV) were assessed in Wistar rats exposed to varying concentrations over three months. The results indicated a dose-dependent relationship with significant changes in cytokine levels:

- IL-2 Production : Increased significantly at higher doses (250 ng/ml).

- INF-gamma Production : Notable increases were observed at lower doses (1 and 10 ng/ml), with significant effects noted at 100 ng/ml.

These results underscore the compound's potential to modulate immune responses, which could be harnessed in therapeutic contexts .

The proposed mechanisms underlying the biological activities of potassium hexachloropalladate(IV) include:

- Inhibition of DNA Synthesis : Some studies suggest that K₂[PdCl₆] may inhibit bacterial DNA gyrase, disrupting replication processes.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage in pathogens.

- Cytokine Modulation : It appears to influence the production of various cytokines, thereby affecting immune system dynamics.

Case Studies

-

Antimicrobial Efficacy Against Tuberculosis :

A study evaluated the effectiveness of palladium complexes against Mycobacterium tuberculosis. The results indicated that K₂[PdCl₆] showed superior activity compared to traditional treatments, highlighting its potential as an adjunct therapy in tuberculosis management . -

Toxicological Assessment :

In another study focusing on chronic exposure, Wistar rats exhibited significant immunological changes upon exposure to potassium hexachloropalladate(IV). This raises concerns regarding its long-term safety and necessitates further investigation into its toxicological profile .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing potassium hexachloropalladate(IV) in laboratory settings?

Answer:

Potassium hexachloropalladate(IV) is typically synthesized via thermal decomposition of ammonium hexachloropalladate(IV) [(NH₄)₂PdCl₆] in the presence of potassium chloride (KCl) at elevated temperatures (150–200°C). This method ensures high purity (>98%) by minimizing side reactions . Characterization involves:

- X-ray diffraction (XRD) to confirm crystallinity and phase purity.

- UV-Vis spectroscopy to verify the Pd(IV) oxidation state (absorption peaks at ~320–350 nm).

- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition observed above 175°C .

- Elemental analysis (e.g., ICP-OES) to validate stoichiometry (K:Pd:Cl ratio ≈ 2:1:6).

Basic: Which analytical techniques are critical for assessing the stability and decomposition pathways of K₂PdCl₆ in aqueous solutions?

Answer:

Key techniques include:

- pH-dependent UV-Vis spectroscopy to monitor ligand exchange or redox reactions (e.g., PdCl₆²⁻ → PdCl₄²⁻ + Cl₂↑ in acidic conditions) .

- Raman spectroscopy to track chloride ligand dissociation (peaks at 280–320 cm⁻¹ for Pd–Cl stretching) .

- Ion chromatography (IC) to quantify chloride release during decomposition.

- X-ray photoelectron spectroscopy (XPS) to confirm oxidation state changes (Pd 3d₅/₂ binding energy for Pd(IV) ≈ 338.5 eV) .

Advanced: How do researchers resolve contradictions in catalytic activity data when using K₂PdCl₆ as a precursor in cross-coupling reactions?

Answer:

Contradictions often arise from variations in:

- Ligand exchange kinetics : PdCl₆²⁻ may require reduction to Pd(0) or Pd(II) intermediates, influenced by solvent polarity (e.g., DMF vs. H₂O) .

- Co-ligand effects : Additives like PPh₃ or ascorbic acid alter catalytic pathways. Use cyclic voltammetry to map redox potentials and identify active species.

- Statistical analysis : Apply ANOVA to compare reaction yields under controlled variables (temperature, ligand ratio) to isolate dominant factors .

Advanced: What methodological approaches are used to investigate the role of K₂PdCl₆ in nanoparticle synthesis for environmental applications?

Answer:

- Co-precipitation : Reduce K₂PdCl₆ with NaBH₄ in the presence of Fe³⁺/Fe²⁺ to form Pd-Fe₃O₄ nanocomposites for nitrate removal. Monitor particle size via TEM (5–20 nm range optimal) .

- XPS and EXAFS : Analyze Pd coordination environment to confirm metallic Pd(0) or oxide phases post-synthesis.

- Batch adsorption studies : Fit isotherm models (Langmuir/Freundlich) to quantify nitrate adsorption capacity (e.g., 45–60 mg/g reported) .

Basic: What safety protocols are essential for handling potassium hexachloropalladate(IV) in laboratory environments?

Answer:

- Storage : Keep in airtight, argon-purged containers at 2–8°C to prevent hygroscopic degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation (dust irritant; R36/37/38 hazard code) .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before collecting Pd-containing waste for metal recovery .

Advanced: How can researchers optimize the synthesis of K₂PdCl₆ to minimize chloride ligand loss during purification?

Answer:

- Low-temperature recrystallization : Use ice-cold HCl (6M) to precipitate K₂PdCl₆, minimizing thermal decomposition .

- Solvent choice : Ethanol/water mixtures (1:3 v/v) improve yield (>85%) by reducing solubility.

- In-situ monitoring : Employ Raman spectroscopy during synthesis to detect premature Cl⁻ dissociation .

Advanced: What thermodynamic and kinetic studies are critical for understanding K₂PdCl₆ stability in high-temperature catalytic processes?

Answer:

- DSC/TGA : Measure decomposition enthalpy (ΔH ≈ 250–300 kJ/mol) and identify intermediates (e.g., KCl byproduct) .

- Arrhenius analysis : Calculate activation energy (Eₐ) for PdCl₆²⁻ → PdCl₄²⁻ + Cl₂ using temperature-dependent UV-Vis kinetics (Eₐ ~60–80 kJ/mol in aqueous media) .

- Computational modeling : DFT simulations (e.g., Gaussian 16) predict ligand dissociation barriers and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.